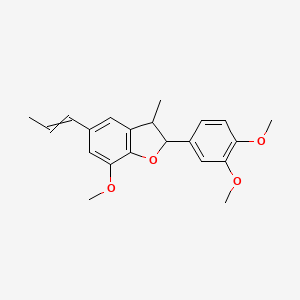![molecular formula C9H10N2O B13384547 (Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B13384547.png)
(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of heterocycles known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a cyclopenta[b]pyridine core with an O-methyl oxime functional group, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of (Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents in a multicomponent condensation reaction . This reaction is carried out in the presence of a base such as triethylamine, leading to the formation of the desired cyclopenta[b]pyridine derivatives. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Analyse Des Réactions Chimiques
(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant . This reaction is typically carried out at room temperature in water, resulting in high yields and excellent chemoselectivity. The major products formed from these reactions include various oxidized derivatives of the cyclopenta[b]pyridine core.
Applications De Recherche Scientifique
(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, this compound is studied for its antimicrobial, anti-inflammatory, and antiviral activities. In the field of organic chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic systems. Its unique structure also makes it a useful scaffold for drug discovery and development.
Mécanisme D'action
The mechanism of action of (Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology. Additionally, its interaction with other cellular targets may contribute to its antimicrobial and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime can be compared with other similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . These compounds share a similar cyclopenta[b]pyridine core but differ in their functional groups and substitution patterns. The presence of the O-methyl oxime group in this compound imparts unique chemical properties and reactivity, distinguishing it from other analogues. Other similar compounds include pyrazolo[3,4-b]pyridin-6-one derivatives, which also exhibit significant biological activities and are studied for their anticancer potential .
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(E)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine |
InChI |
InChI=1S/C9H10N2O/c1-12-11-8-5-4-7-3-2-6-10-9(7)8/h2-3,6H,4-5H2,1H3/b11-8+ |
Clé InChI |
DLWKWZMJPJWODU-DHZHZOJOSA-N |
SMILES isomérique |
CO/N=C/1\CCC2=C1N=CC=C2 |
SMILES canonique |
CON=C1CCC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B13384481.png)
![N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B13384494.png)



![1-[2-[[[2,7-Bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[4-[4-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-2-ol;1-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[[5-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol;1-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-3-[4-[2-[4-[3-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol;methane](/img/structure/B13384512.png)

![[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol](/img/structure/B13384521.png)




